7,8-Bis{[(prop-2-en-1-yl)oxy]carbonyl}bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate
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Overview
Description
7,8-Bis{[(prop-2-en-1-yl)oxy]carbonyl}bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by its two prop-2-en-1-yl ester groups attached to a bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate core. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Bis{[(prop-2-en-1-yl)oxy]carbonyl}bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate typically involves the esterification of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid with prop-2-en-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7,8-Bis{[(prop-2-en-1-yl)oxy]carbonyl}bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
7,8-Bis{[(prop-2-en-1-yl)oxy]carbonyl}bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 7,8-Bis{[(prop-2-en-1-yl)oxy]carbonyl}bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological molecules. The bicyclic core provides structural stability and rigidity, which is crucial for its function in various applications.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane derivatives: Compounds with similar bicyclic structures but different functional groups.
Prop-2-en-1-yl esters: Compounds with similar ester groups but different core structures.
Uniqueness
7,8-Bis{[(prop-2-en-1-yl)oxy]carbonyl}bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate is unique due to its combination of a bicyclic core and prop-2-en-1-yl ester groups. This combination imparts specific chemical reactivity and stability, making it valuable in various research and industrial applications.
Properties
CAS No. |
61368-64-7 |
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Molecular Formula |
C18H18O8-2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
7,8-bis(prop-2-enoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C18H20O8/c1-3-7-25-17(23)13-9-5-6-10(14(13)18(24)26-8-4-2)12(16(21)22)11(9)15(19)20/h3-6,9-14H,1-2,7-8H2,(H,19,20)(H,21,22)/p-2 |
InChI Key |
DXIXYWLMEFUKCL-UHFFFAOYSA-L |
Canonical SMILES |
C=CCOC(=O)C1C2C=CC(C1C(=O)OCC=C)C(C2C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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